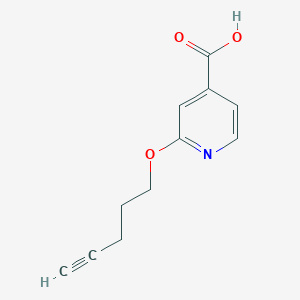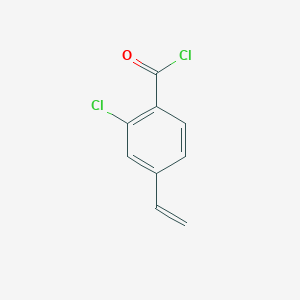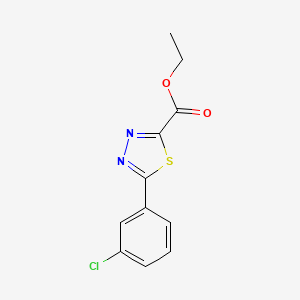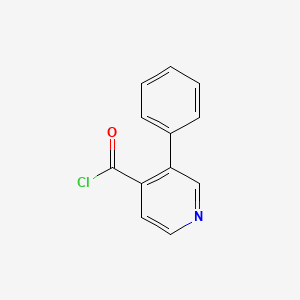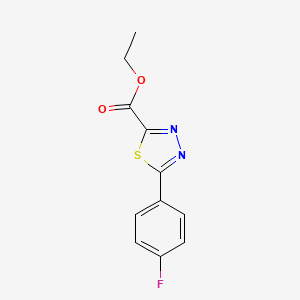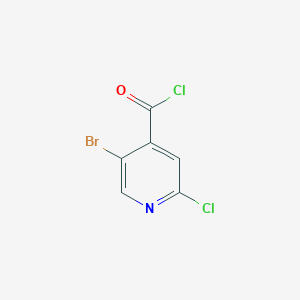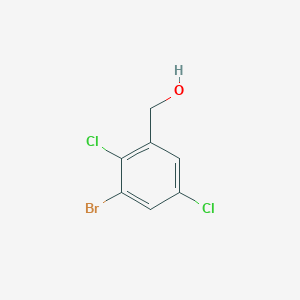
3-Bromo-2,5-dichlorobenzyl alcohol
Übersicht
Beschreibung
3-Bromo-2,5-dichlorobenzyl alcohol is a chemical compound with the CAS Number: 1805119-74-7 . It has a molecular weight of 255.93 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates that the compound has a bromine atom, two chlorine atoms, and a hydroxyl group attached to a benzene ring.Chemical Reactions Analysis
Alcohols like this compound can undergo several reactions. They can be converted into alkyl halides, tosylates, and esters . They can also undergo dehydration to yield alkenes .Wissenschaftliche Forschungsanwendungen
1. Enzymatic Reaction Studies
3-Bromo-2,5-dichlorobenzyl alcohol has been utilized in enzymatic reaction studies. For instance, it was involved in the preparation of 1-(2',6'-dichlorobenzyl)-3-halogenopyridinium model compounds, which were shown to be active as hydrogen acceptors with alcohol as a substrate. These compounds were found to be competitive inhibitors with respect to nicotinamide-adenine dinucleotide in reactions involving alcohol dehydrogenase, lactate dehydrogenase, and malate dehydrogenase from yeast (Abdallah et al., 1976).
2. Synthesis and Biological Evaluation
In the field of organic synthesis and biological evaluation, this compound has been used as a precursor or intermediate. For example, it was involved in the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which was subsequently evaluated against a series of tumor-cell lines and a variety of viruses, although no marked biological activity was found (Hemel et al., 1994).
3. Gas Chromatographic Characterization
Research has also been conducted on the use of this compound derivatives in gas chromatography. A study described the synthesis of 3-bromo-4-(4-methylbenzyloxy)azobenzene and its use as a stationary phase in packed columns for gas chromatography. This study contributed to understanding the intermolecular forces between solute and solvent in chromatographic processes (Baniceru et al., 1995).
4. Catalysis and Organic Reactions
In the realm of catalysis and organic reactions, derivatives of this compound have been employed to study reaction mechanisms and develop new synthetic methods. For example, hindered aryl bromides like 2-bromo-1,3-dichlorobenzene were used to modify the regioselectivity of the arylation of 3-substituted thiophene derivatives, influencing the synthesis of compounds with two different aryl units (Jin et al., 2014).
Wirkmechanismus
- The compound’s role is to inhibit the growth and activity of bacteria and viruses associated with these infections .
Target of Action
Mode of Action
Safety and Hazards
3-Bromo-2,5-dichlorobenzyl alcohol is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
3-Bromo-2,5-dichlorobenzyl alcohol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, influencing the overall oxidative state of the cell. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function. This binding can affect protein-protein interactions and signal transduction pathways, thereby impacting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways and cellular responses. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when studying the effects of this compound in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can result in liver and kidney damage, highlighting the need for careful dosage considerations in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound, influencing its bioavailability and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the presence of this compound in the nucleus can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Eigenschaften
IUPAC Name |
(3-bromo-2,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQKWVHMUFHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



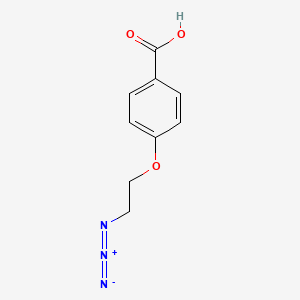
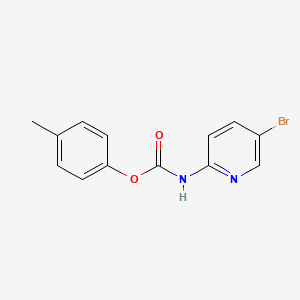
![[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410963.png)
